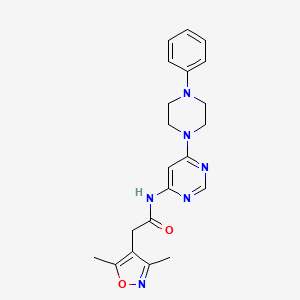

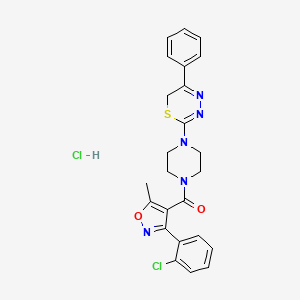

![molecular formula C10H19NO5S B2768591 Tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate CAS No. 183607-06-9](/img/structure/B2768591.png)

Tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like “Tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate” belong to a class of organic compounds known as carbamates. These are organic compounds containing the functional group -OC(O)NR2, with R2 = H, organyl group .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The exact structure would depend on the specific arrangement of atoms in the molecule .Chemical Reactions Analysis

Carbamates typically undergo hydrolysis to yield the corresponding alcohol and an amine or ammonia. The rate of this reaction can be influenced by factors such as temperature, pH, and the presence of catalysts .Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of carbocyclic analogues of protected nucleosides demonstrates the importance of compounds similar to tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate in the enantioselective creation of nucleotide analogues. One study showcases the synthesis of a carbocyclic analogue, highlighting its role as an intermediate for generating carbocyclic versions of 2′-deoxyribonucleotides, emphasizing its utility in nucleoside and nucleotide mimicry for therapeutic and biochemical applications (Ober et al., 2004).

Polymer Science and Material Chemistry

In polymer science, the development of new antioxidants for polymer stabilization involves compounds with tert-butyl and carbamate functionalities. These antioxidants are synthesized to enhance the thermal stability of polymers like polypropylene, showcasing the relevance of tert-butyl carbamate derivatives in materials science for improving the longevity and performance of polymers under thermal stress (Pan et al., 1998).

Organic Synthesis and Catalysis

The field of organic synthesis benefits from the versatility of tert-butyl carbamate derivatives in transformations and as intermediates for further chemical reactions. Studies have explored the use of tert-butyl carbamate and related structures for the synthesis of N-hydroxyureas, highlighting the methodological advancements in the generation of valuable organic compounds (Krause et al., 2010).

Environmental Chemistry and Green Chemistry

In environmental chemistry, the exploration of CO2-based copolymers derived from dihydroxybutyric acid and their platinum-polymer conjugates underscores the significance of tert-butyl carbamate derivatives in creating biocompatible and degradable materials. This approach aligns with green chemistry principles by utilizing renewable resources and aiming for products that have minimal environmental impact (Tsai et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(13)11-7-4-5-17(14,15)6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSJWPKERWLXIO-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCS(=O)(=O)C[C@@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)acetamide](/img/structure/B2768509.png)

![2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2768511.png)

![4-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2768512.png)

![1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2768517.png)

![N,N-bis(cyanomethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2768518.png)

![(E)-1-ethyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2768521.png)

![Benzo[d][1,3]dioxol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2768523.png)

![N-(2-chlorophenyl)-3-(3-methyl-4-pyrrolidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2768528.png)